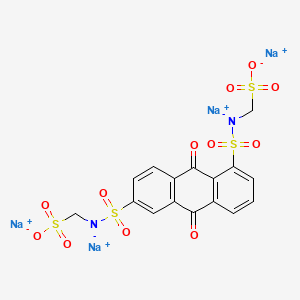
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core with sulphonylimino groups and methanesulphonate functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate typically involves multiple steps, starting with the preparation of the anthracene core The anthracene is then functionalized with sulphonylimino groups through a series of reactions involving sulfonation and imination
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various applications.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The sulphonylimino and methanesulphonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate involves its interaction with specific molecular targets. The sulphonylimino groups can form strong interactions with proteins and enzymes, affecting their activity. The compound can also interact with cellular membranes, influencing various signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bisethanesulphonate
- Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bispropanesulphonate
Uniqueness
Tetrasodium ((9,10-dihydro-9,10-dioxoanthracene-1,6-diyl)bis(sulphonylimino))bismethanesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
74727-48-3 |
|---|---|
Molekularformel |
C16H10N2Na4O12S4 |
Molekulargewicht |
642.5 g/mol |
IUPAC-Name |
tetrasodium;[9,10-dioxo-5-(sulfonatomethylazanidylsulfonyl)anthracen-2-yl]sulfonylazanidylmethanesulfonate |
InChI |
InChI=1S/C16H12N2O12S4.4Na/c19-15-11-2-1-3-13(34(29,30)18-8-32(24,25)26)14(11)16(20)10-5-4-9(6-12(10)15)33(27,28)17-7-31(21,22)23;;;;/h1-6H,7-8H2,(H,21,22,23)(H,24,25,26);;;;/q-2;4*+1/p-2 |
InChI-Schlüssel |
FQNWRJLTNARLQA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[N-]CS(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[N-]CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


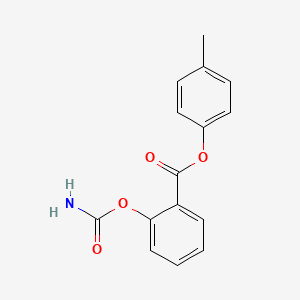
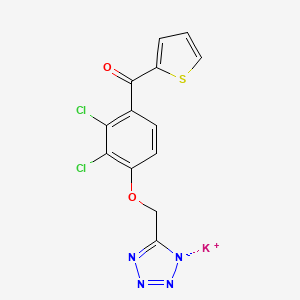




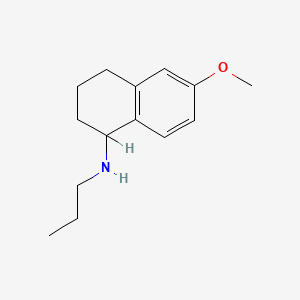



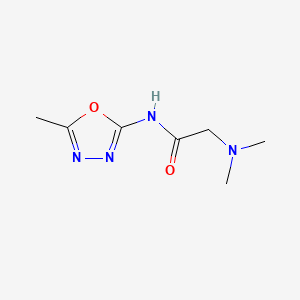
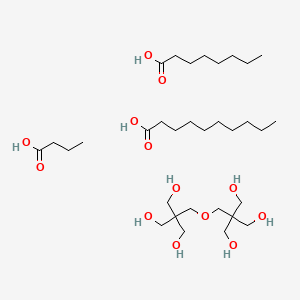
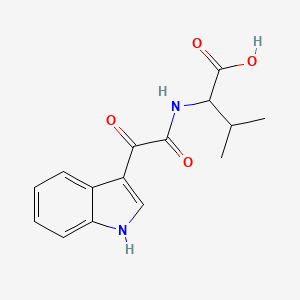
![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
